4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
ETMM has been synthesized both experimentally and theoretically. Experimental characterization involved techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy. Theoretical calculations were performed using Gaussian 09 software. The compound’s global reactivity descriptor was also determined .
Molecular Structure Analysis
The molecular structure of ETMM consists of the aforementioned components, and its geometry can be visualized using computational methods. Density Functional Theory (DFT) calculations provided insights into molecular electrostatic potentials and frontier molecular orbitals. The agreement between experimental NMR and calculated NMR data validates the theoretical model .
Scientific Research Applications
Synthesis and Structural Studies
- Structural Characterization : The synthesis and structural characterization of similar triazole compounds have been conducted, showing their potential for further chemical modifications and applications in various fields. For instance, the synthesis and spectroscopic studies of compounds related to 4H-1,2,4-triazole have been detailed, highlighting the importance of intermolecular hydrogen bonding and framework structures (Şahin et al., 2014).
Biological Activities
- Antioxidative Activity : Certain derivatives of 4H-1,2,4-triazole have demonstrated significant antioxidative activity. For instance, some compounds have shown antioxidant activity higher than certain antibiotics (Tumosienė et al., 2014).
- Pharmacological Properties : Research on the pharmacological properties of similar compounds has been conducted, revealing potential effects on the central nervous system in animal models (Maliszewska-Guz et al., 2005).
- Antimicrobial Activities : Synthesized triazole derivatives have been evaluated for their antimicrobial properties, showing good to moderate activities against various microorganisms (Bayrak et al., 2009).
Chemical Properties and Applications
- Characterization and Potential Applications : The molecular geometry, vibrational frequencies, and chemical shift values of triazole compounds have been calculated and analyzed, indicating potential applications in material science and pharmaceuticals (Koparır et al., 2013).
Antioxidative and Antimicrobial Activities
- Antioxidative and Antimicrobial Properties : Novel heterocyclic compounds containing 4H-1,2,4-triazole have been synthesized and found to possess significant antioxidative and antimicrobial activities, suggesting their potential in medical and agricultural applications (Yildirim, 2020).
properties
IUPAC Name |
4-ethyl-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-3-17-13(15-16-14(17)18)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVZGKRXASSIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC2C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol |
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